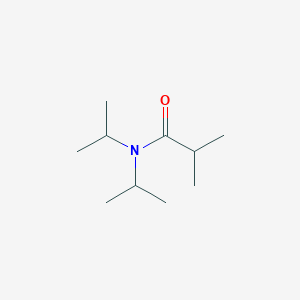
2-(1-Methylaminoethyl)-1,4-benzodioxane
Vue d'ensemble
Description
2-(1-Methylaminoethyl)-1,4-benzodioxane, also known as MDA, is a psychoactive substance that belongs to the family of phenethylamines. It was first synthesized in the 1930s by a German chemist, but its psychoactive effects were not discovered until the 1960s. MDA is structurally similar to MDMA (ecstasy) and is often used as a recreational drug due to its euphoric and empathogenic effects. However, MDA also has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mécanisme D'action
Target of Action
Similar compounds such as phenethylamine have been found to interact with trace amine-associated receptor 1 (TAAR1) and vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Mode of Action
Phenethylamine, a compound with a similar structure, regulates monoamine neurotransmission by binding to taar1 and inhibiting vmat2 in monoamine neurons . This suggests that 2-(1-Methylaminoethyl)-1,4-benzodioxane might have a similar mode of action.
Biochemical Pathways
Phenethylamine, a structurally similar compound, is known to affect monoamine neurotransmission . This suggests that 2-(1-Methylaminoethyl)-1,4-benzodioxane might have similar effects on biochemical pathways.
Pharmacokinetics
Phenethylamine, a structurally similar compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes . This suggests that 2-(1-Methylaminoethyl)-1,4-benzodioxane might have similar ADME properties.
Result of Action
Phenethylamine, a structurally similar compound, acts as a central nervous system stimulant in humans . This suggests that 2-(1-Methylaminoethyl)-1,4-benzodioxane might have similar effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-Methylaminoethyl)-1,4-benzodioxane has several advantages and limitations for use in lab experiments. One advantage is that it can be used to investigate the effects of serotonin and dopamine on the brain, which are important neurotransmitters involved in many physiological processes. Another advantage is that 2-(1-Methylaminoethyl)-1,4-benzodioxane has a long half-life, which means that its effects can be studied over a longer period of time. However, one limitation is that 2-(1-Methylaminoethyl)-1,4-benzodioxane is a controlled substance and can only be used in lab experiments with the appropriate permits and regulations.
Orientations Futures
There are several future directions for research on 2-(1-Methylaminoethyl)-1,4-benzodioxane. One direction is to investigate its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to investigate the long-term effects of 2-(1-Methylaminoethyl)-1,4-benzodioxane on the brain and behavior, particularly in individuals who use the drug recreationally. Finally, further research is needed to fully understand the mechanism of action of 2-(1-Methylaminoethyl)-1,4-benzodioxane and its effects on the brain and body.
Applications De Recherche Scientifique
2-(1-Methylaminoethyl)-1,4-benzodioxane has been used in several scientific studies to investigate its effects on the central nervous system. One study found that 2-(1-Methylaminoethyl)-1,4-benzodioxane can increase the release of serotonin and dopamine in the brain, leading to its psychoactive effects. Another study found that 2-(1-Methylaminoethyl)-1,4-benzodioxane can cause long-lasting changes in the structure and function of the brain, particularly in the areas involved in reward and motivation.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(12-2)11-7-13-9-5-3-4-6-10(9)14-11/h3-6,8,11-12H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAHSCOJFWABEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985844 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methylaminoethyl)-1,4-benzodioxane | |
CAS RN |
67011-31-8 | |
| Record name | 1,4-Benzodioxan, 2-(1-methylaminoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067011318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















